3-hydroxy-N-(2-hydroxyethyl)propanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-hydroxy-N-(2-hydroxyethyl)propanamide can be synthesized through the reaction of lactic acid with monoethanolamine. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where lactic acid and monoethanolamine are combined and heated. The reaction is monitored to ensure complete conversion and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides or alkyl halides are typically used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
3-hydroxy-N-(2-hydroxyethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in personal care products such as shampoos, conditioners, and lotions for its emulsifying and moisturizing properties
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(2-hydroxyethyl)propanamide involves its interaction with biological membranes and proteins. The compound’s hydroxyl and amide groups facilitate hydrogen bonding and electrostatic interactions, which can alter membrane fluidity and protein function. These interactions are crucial for its role in enhancing cell growth in biological applications and improving the stability of emulsions in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Lactic acid monoethanolamide: Similar structure but lacks the hydroxyl group on the amide nitrogen.
N-(2-hydroxyethyl)propanamide: Similar structure but lacks the hydroxyl group on the carbon chain.
Uniqueness
3-hydroxy-N-(2-hydroxyethyl)propanamide is unique due to the presence of both hydroxyl and amide functional groups, which confer its excellent emulsifying and moisturizing properties. This dual functionality makes it more versatile compared to similar compounds, allowing it to be used in a broader range of applications .
Properties
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-3-1-5(9)6-2-4-8/h7-8H,1-4H2,(H,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUROWSFHVNSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52845-23-5 | |
Record name | 3-hydroxy-N-(2-hydroxyethyl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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